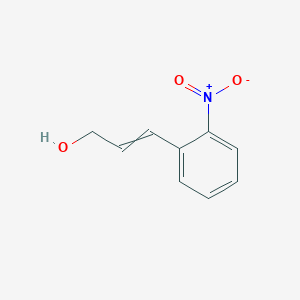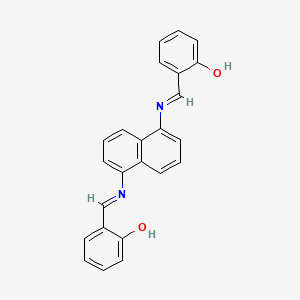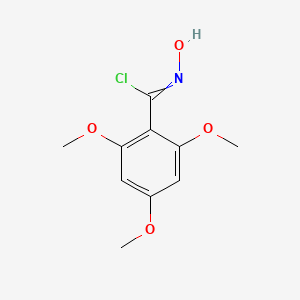
N-Hydroxy-2,4,6-trimethoxybenzimidoyl Chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-hydroxy-2,4,6-trimethoxybenzenecarbonimidoyl chloride: is an organic compound characterized by the presence of a hydroxy group, three methoxy groups, and a carbonimidoyl chloride group attached to a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-hydroxy-2,4,6-trimethoxybenzenecarbonimidoyl chloride typically involves the reaction of 2,4,6-trimethoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then treated with thionyl chloride to yield the desired carbonimidoyl chloride derivative. The reaction conditions generally include:
Step 1: Reaction of 2,4,6-trimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate or pyridine.
Step 2: Treatment of the resulting oxime with thionyl chloride under anhydrous conditions to form N-hydroxy-2,4,6-trimethoxybenzenecarbonimidoyl chloride.
Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: N-hydroxy-2,4,6-trimethoxybenzenecarbonimidoyl chloride undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The carbonimidoyl chloride group can be reduced to form amines.
Substitution: The chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like ammonia, primary amines, or alcohols under basic conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: N-hydroxy-2,4,6-trimethoxybenzenecarbonimidoyl chloride is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the preparation of heterocyclic compounds and other functionalized derivatives.
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Industry: In the industrial sector, N-hydroxy-2,4,6-trimethoxybenzenecarbonimidoyl chloride is used in the production of specialty chemicals, dyes, and agrochemicals. Its reactivity makes it a valuable component in various chemical processes.
Mécanisme D'action
The mechanism of action of N-hydroxy-2,4,6-trimethoxybenzenecarbonimidoyl chloride involves its interaction with specific molecular targets. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological macromolecules, influencing their activity. The carbonimidoyl chloride group can react with nucleophilic sites on proteins or enzymes, potentially modifying their function.
Comparaison Avec Des Composés Similaires
N-hydroxy-2,4,6-trimethylbenzenecarboximidoyl chloride: Similar structure but with methyl groups instead of methoxy groups.
N-hydroxy-2,4,6-trimethoxybenzenecarboximidoyl chloride: Similar structure but with a carboximidoyl group instead of a carbonimidoyl chloride group.
Uniqueness: N-hydroxy-2,4,6-trimethoxybenzenecarbonimidoyl chloride is unique due to the presence of both hydroxy and carbonimidoyl chloride groups, which confer distinct reactivity and potential applications. Its methoxy groups also enhance its solubility and stability compared to similar compounds with methyl groups.
Propriétés
Formule moléculaire |
C10H12ClNO4 |
|---|---|
Poids moléculaire |
245.66 g/mol |
Nom IUPAC |
N-hydroxy-2,4,6-trimethoxybenzenecarboximidoyl chloride |
InChI |
InChI=1S/C10H12ClNO4/c1-14-6-4-7(15-2)9(10(11)12-13)8(5-6)16-3/h4-5,13H,1-3H3 |
Clé InChI |
WJFOGWONOCLQBD-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=C(C(=C1)OC)C(=NO)Cl)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


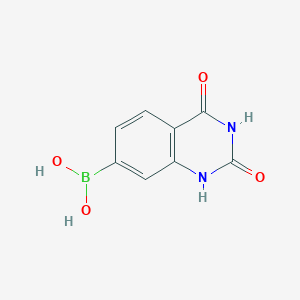
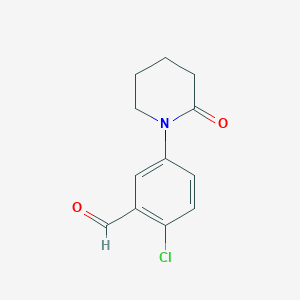
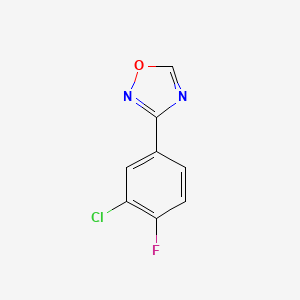

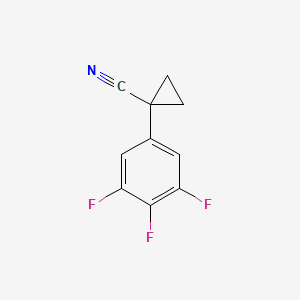
![3-(2H-1,3-Benzodioxol-5-yl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]prop-2-enamide](/img/structure/B12445814.png)
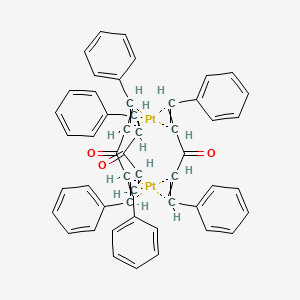
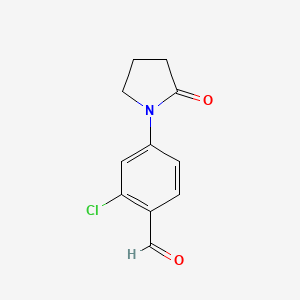
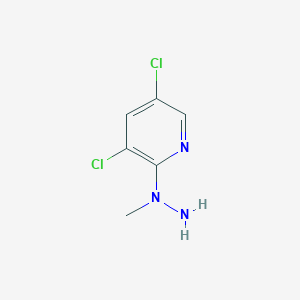
![2-[(1E)-2-(3,4-dihydroxyphenyl)ethenyl]-3-(2-methoxyphenyl)quinazolin-4-one](/img/structure/B12445834.png)

![2-(5,7-Bis(difluoromethyl)-2-methyl-3H-imidazo-[4,5-b]-pyridin-3-yl)ethanol](/img/structure/B12445842.png)
